molecular formula C9H7FN2 B1593055 6-Fluoroquinolin-3-amine CAS No. 742699-00-9

6-Fluoroquinolin-3-amine

Cat. No. B1593055
M. Wt: 162.16 g/mol
InChI Key: UIOIFHDOGTUFBG-UHFFFAOYSA-N
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Patent
US08394828B2

Procedure details

A solution of (6-fluoro-quinolin-3-yl)-carbamic acid tert-butyl ester (1.3 g, 4.95 mmol) in 1,2-dichloroethane (15 mL) was treated with trifluoroacetic acid (15 mL) and water (1 mL). The resultant solution was stirred at room temperature for 6 hours. The solvents were evaporated in vacuo, and the residue was triturated in diethyl ether. The solid was purified by flash chromatography using a gradient of 2 N ammonia in methanol (0% to 3%) in dichloromethane as the eluant, to give the product as a colorless solid, 0.47 g (59%). MS: m/z 162.9 (MH+).
Name
(6-fluoro-quinolin-3-yl)-carbamic acid tert-butyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:9]=[N:10][C:11]2[C:16]([CH:17]=1)=[CH:15][C:14]([F:18])=[CH:13][CH:12]=2)(C)(C)C.FC(F)(F)C(O)=O.O>ClCCCl>[F:18][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][C:8]([NH2:7])=[CH:17]2

Inputs

Step One
Name
(6-fluoro-quinolin-3-yl)-carbamic acid tert-butyl ester
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC2=CC=C(C=C2C1)F)=O
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated in diethyl ether
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=C(C=NC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.